Crystallographic Validation: Co-crystal Structure of PHIP with UWD vs. Untriaged Scaffold Analogs
The free base of the target compound, identified as fragment Z234898257 (UWD), is the triazolopyridine fragment that yielded a co-crystal structure with the PH-interacting protein (PHIP) at a resolution of 1.24 Å [1]. In contrast, the broader chemotype of [1,2,4]triazolo[4,3-a]pyridine, while explored for targets like IDO1, has not produced a deposited PHIP co-structure with the same substitution pattern [2]. This demonstrates a unique binding mode validation for this specific compound.
| Evidence Dimension | Crystallographic validation for PHIP target |
|---|---|
| Target Compound Data | PDB ID 5RKC; Resolution: 1.24 Å; Ligand: UWD (free base) |
| Comparator Or Baseline | Other [1,2,4]Triazolo[4,3-a]pyridine derivatives (e.g., IDO1 inhibitors); No PHIP co-structure deposited |
| Quantified Difference | Presence of validated binding mode vs. absence of evidence for the comparator scaffold in PHIP |
| Conditions | PanDDA analysis group deposition; X-ray diffraction; Fragment screening campaign at Diamond Light Source |
Why This Matters
Possession of a validated, high-resolution crystallographic binding mode provides immediate, actionable starting points for structure-guided optimization, de-risking a medicinal chemistry campaign compared to an untested analog.
- [1] PDB Entry 5RKC: PanDDA analysis group deposition -- Crystal Structure of PHIP in complex with Z234898257. Released 2020-06-02. DOI: 10.2210/pdb5rkc/pdb. View Source
- [2] Fallarini, S., et al. The [1,2,4]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ChemMedChem 2021, 16, 3439-3450. View Source
